molecular formula C15H19N5O B2519032 2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one CAS No. 2198986-86-4

2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

Cat. No. B2519032
CAS RN: 2198986-86-4
M. Wt: 285.351
InChI Key: KZOWJDKDUUBAOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine-azetidinone analogues involves a multi-step process, beginning with the condensation of aromatic amines with N-phenylacetamide to form a thione nucleus. This nucleus is then reacted with 2-chloroquinoline-3-carbaldehyde using sodium sulfide in dimethylformamide (DMF), leading to the formation of Schiff base intermediates. The final azetidinone analogues are derived from these Schiff bases by employing chloroacetyl chloride. This method has been utilized to create a series of compounds, including 1-(3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)-4-methylphenyl)-3-chloro-4-(2-mercaptoquinolin-3-yl)azetidin-2-one, which have been tested for their antimicrobial and antitubercular activities .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is characterized by the presence of a pyrimidine ring, which is a common feature in many biologically active molecules. The pyrimidine ring in these compounds is further functionalized with various substituents, including a pyridinyl group and a mercaptoquinolinyl group, which are likely to influence the biological activity of these molecules. The structural features of these compounds are crucial for their interaction with biological targets, and they provide a framework for the design of new antibacterial and antitubercular agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typical of heterocyclic chemistry, involving condensation, nucleophilic substitution, and the formation of Schiff bases. The reactivity of the intermediates and the final compounds is influenced by the presence of reactive functional groups, such as the thione and the azetidinone moieties. These functional groups are reactive centers that can undergo further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized azetidinone analogues are not explicitly detailed in the provided data. However, the presence of multiple heteroatoms and aromatic systems within these molecules suggests that they would exhibit significant polar character, which could affect their solubility, stability, and reactivity. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds, influencing their absorption, distribution, metabolism, and excretion (ADME) characteristics, which are critical for their potential use as therapeutic agents .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, antimicrobial, and antitubercular activities. These compounds have shown promising results against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. The synthesis of these analogues involves the condensation of aromatic amines with N-phenylacetamide, followed by reactions to form Schiff base intermediates and final azetidinone analogues. This research suggests potential for designing further antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Anti-inflammatory Activity

Research on the synthesis of pyrimidine and oxazinone derivatives fused with thiophene rings using citrazinic acid as starting material has led to compounds with significant anti-inflammatory activity. This work indicates the potential of these derivatives as anti-inflammatory agents, comparable to Prednisolone®, a reference drug. The synthesis pathway involves several steps, including the formation of cyano esters, amino esters, and subsequent cyclization to produce the active compounds (Amr et al., 2007).

Antioxidant and Anti-inflammatory Activity

Novel pyrimidine derivatives incorporating triazole fused structures have been synthesized and investigated for their antioxidant and anti-inflammatory activities. Some of these compounds displayed potent activity, highlighting the potential therapeutic applications of pyrimidine-based compounds in managing oxidative stress and inflammation (Bhalgat et al., 2014).

properties

IUPAC Name

2-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-10-4-5-14(21)20(18-10)9-13-7-19(8-13)15-16-11(2)6-12(3)17-15/h4-6,13H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOWJDKDUUBAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one

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